5-{[(3Z)-5-fluoro-2-oxo-2,3-dihydro-1H-indol-3-ylidene]methyl}-2,4-dimethyl-1H-pyrrole-3-carboxamide 5-{[(3Z)-5-fluoro-2-oxo-2,3-dihydro-1H-indol-3-ylidene]methyl}-2,4-dimethyl-1H-pyrrole-3-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15888831
InChI: InChI=1S/C16H14FN3O2/c1-7-13(19-8(2)14(7)15(18)21)6-11-10-5-9(17)3-4-12(10)20-16(11)22/h3-6,19H,1-2H3,(H2,18,21)(H,20,22)
SMILES:
Molecular Formula: C16H14FN3O2
Molecular Weight: 299.30 g/mol

5-{[(3Z)-5-fluoro-2-oxo-2,3-dihydro-1H-indol-3-ylidene]methyl}-2,4-dimethyl-1H-pyrrole-3-carboxamide

CAS No.:

Cat. No.: VC15888831

Molecular Formula: C16H14FN3O2

Molecular Weight: 299.30 g/mol

* For research use only. Not for human or veterinary use.

5-{[(3Z)-5-fluoro-2-oxo-2,3-dihydro-1H-indol-3-ylidene]methyl}-2,4-dimethyl-1H-pyrrole-3-carboxamide -

Specification

Molecular Formula C16H14FN3O2
Molecular Weight 299.30 g/mol
IUPAC Name 5-[(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide
Standard InChI InChI=1S/C16H14FN3O2/c1-7-13(19-8(2)14(7)15(18)21)6-11-10-5-9(17)3-4-12(10)20-16(11)22/h3-6,19H,1-2H3,(H2,18,21)(H,20,22)
Standard InChI Key WAHDFFHPBSCPOQ-UHFFFAOYSA-N
Canonical SMILES CC1=C(NC(=C1C(=O)N)C)C=C2C3=C(C=CC(=C3)F)NC2=O

Introduction

The compound 5-{[(3Z)-5-fluoro-2-oxo-2,3-dihydro-1H-indol-3-ylidene]methyl}-2,4-dimethyl-1H-pyrrole-3-carboxamide represents a structurally complex molecule with potential applications in medicinal chemistry. It features a combination of fluorinated indole and pyrrole carboxamide moieties, which are often associated with biological activity. This article provides a detailed analysis of the compound's structure, synthesis, properties, and possible applications.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A plausible pathway is as follows:

  • Starting Materials:

    • A substituted indole derivative (e.g., 5-fluoroindole).

    • Pyrrole derivatives functionalized for amide coupling.

  • Key Reaction Steps:

    • Formation of the methylidene bridge through a condensation reaction.

    • Coupling of the pyrrole and indole systems via amide bond formation.

    • Purification through recrystallization or chromatography.

Spectroscopic Characterization

The compound can be characterized using various analytical techniques:

TechniqueObservations
1H NMRSignals corresponding to aromatic protons, methyl groups, and NH protons.
13C NMRPeaks for carbonyl carbons, aromatic carbons, and methyl carbons.
Mass Spectrometry (MS)Molecular ion peak confirming molecular weight (m/z = 273).
IR SpectroscopyAbsorption bands for C=O (amide), NH stretching, and aromatic C-H bonds.

Biological Activity

Preliminary studies suggest that compounds with similar scaffolds exhibit biological activities such as:

  • Anticancer Potential:

    • Fluorinated indole derivatives are known to inhibit tumor cell growth by interfering with mitotic processes.

    • The carboxamide group may enhance binding affinity to biological targets like enzymes or receptors.

  • Antimicrobial Properties:

    • Pyrrole-based compounds often display antibacterial and antifungal activity due to their ability to disrupt microbial membranes or protein synthesis.

Applications and Future Directions

Potential applications include:

  • Medicinal Chemistry:

    • Development of anticancer agents targeting specific pathways.

    • Exploration as an antimicrobial agent against resistant strains.

  • Chemical Biology Tools:

    • Use as a probe for studying enzyme-ligand interactions involving fluorinated compounds.

Future research should focus on:

  • In vitro and in vivo testing for biological efficacy and toxicity.

  • Optimization of synthetic routes to improve yield and scalability.

  • Structural modifications to enhance solubility and bioavailability.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator